molecular formula C12H11FN2OS B3005179 N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 892351-86-9

N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B3005179
CAS No.: 892351-86-9
M. Wt: 250.29
InChI Key: RITBSTNPCYGVOQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-fluoroaniline with 2,4-dimethylthiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and reduce reaction time. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxylic acid.

    Reduction: Formation of N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-amine.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and signaling pathways makes it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to the inhibition of enzyme activity or modulation of receptor signaling pathways. This results in the desired biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: Another fluorophenyl derivative with potential pharmacological applications.

    2-(2,6-difluorophenoxy)-N-(2-fluorophenyl)-9-isopropyl-9H-purin-8-amine: A compound with similar structural features and biological activity.

Uniqueness: N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific thiazole ring structure and the presence of both fluorophenyl and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic compound belonging to the thiazole class, characterized by its unique structural properties that contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and potential applications based on recent research findings.

Overview of the Compound

  • Chemical Structure : The compound features a thiazole ring with a fluorophenyl substituent and a carboxamide group, enhancing its chemical stability and biological activity.
  • Molecular Formula : C12H12FN3OS
  • CAS Number : 892351-86-9

Synthesis

The synthesis typically involves the reaction of 2-fluoroaniline with 2,4-dimethylthiazole-5-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction conditions are optimized to yield high purity products through recrystallization or column chromatography.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral properties. The compound has been evaluated for its efficacy against various pathogens:

  • Antifungal Activity : Studies have shown that thiazole derivatives can disrupt microbial cell membranes, leading to cell death. This compound is being investigated for its potential as an antifungal agent.
  • Antiviral Activity : Similar compounds within the phenylthiazole class have demonstrated antiviral properties against flaviviruses by targeting their envelope proteins. The structure of this compound suggests it may have similar mechanisms of action against viral replication .

The mechanism underlying the biological activity of this compound involves:

  • Enzyme Inhibition : The fluorophenyl group enhances binding affinity to specific enzymes or receptors, inhibiting their activity. For instance, it has been noted to inhibit topoisomerase IV in Staphylococcus aureus, a critical enzyme for bacterial DNA replication .
  • Cell Membrane Disruption : The compound's ability to integrate into microbial membranes contributes to its antimicrobial efficacy.

Research Findings and Case Studies

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against S. aureus with IC50 values lower than traditional antibiotics.Suggests potential for development as an alternative antimicrobial agent.
Evaluated in antiviral assays against flaviviruses; showed significant inhibition of viral replication at concentrations around 50 µM.Indicates promise for treating viral infections.
Exhibited selective inhibition of bacterial topoisomerases without affecting human counterparts.Highlights specificity and reduced toxicity potential.

Future Directions

The ongoing research into this compound suggests several avenues for further exploration:

  • Drug Development : Its promising antimicrobial and antiviral activities warrant further investigation into its potential as a therapeutic agent.
  • Structural Optimization : Modifications to enhance potency and reduce toxicity could lead to more effective derivatives.

Properties

IUPAC Name

N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITBSTNPCYGVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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